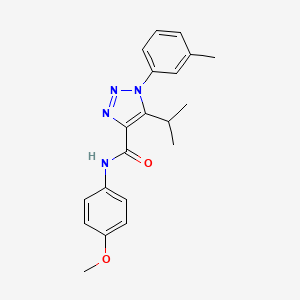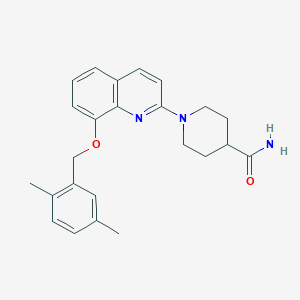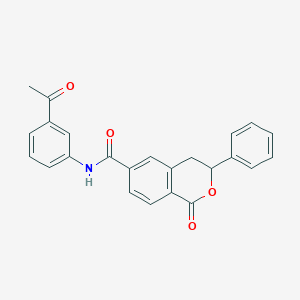![molecular formula C10H11NO B2816176 2-[(Pyridin-3-yl)methylidene]butanal CAS No. 1046162-77-9](/img/structure/B2816176.png)
2-[(Pyridin-3-yl)methylidene]butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(Pyridin-3-yl)methylidene]butanal” is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.20 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. The boiling point and other specific properties are not provided .Applications De Recherche Scientifique
Coordination Chemistry and Ligand Synthesis
Luminescent Compounds and Spin-State Transitions : Derivatives of 2,6-di(pyrazol-1-yl)pyridine, related to "2-[(Pyridin-3-yl)methylidene]butanal" in terms of pyridine involvement, have been highlighted for their role in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Triorganostannyl Esters of Pyridinylimino Substituted Aminobenzoic Acids : The synthesis and structural investigation of triorganostannyl esters, emerging from the condensation of aminobenzoic acid with pyridine-2-carboxaldehyde, demonstrate their potential in modifying photophysical properties and ligand conformation through coordination to metal centers (Tzimopoulos et al., 2010).
Material Science and Sensing Applications
- Electrospun Nanofibers for Sensing Applications : A study on the assembly and physico-chemical properties of a ternary europium (III) complex system within electrospun nanofibers showcases the creation of novel optical sensing structures, with implications for the detection of chemical analytes (Li et al., 2019).
Catalysis and Chemical Synthesis
- Palladium(II) Complexes as Ethylene Dimerization Catalysts : The synthesis of (imino)pyridine ligands bearing pendant arms and their palladium complexes has been explored, showing potential as selective ethylene dimerization catalysts. This application underscores the role of pyridine derivatives in catalyzing significant industrial processes (Nyamato et al., 2015).
Photophysical Studies
- Luminescence Properties of Cadmium(II)azido Schiff Base Complexes : Research on Schiff bases and their cadmium(II)azido complexes reveals insights into their luminescence properties, offering avenues for the development of photofunctional materials (Rahaman et al., 2006).
Antimicrobial Applications
- Synthesis and Evaluation of Pyridine Based Heterocycles : Studies on the synthesis of pyridine, pyridazine, and other heterocycles incorporating a pyridine-2-ylcarboxamido moiety have shown moderate antimicrobial activity, indicating potential for therapeutic applications (Darwish et al., 2010).
Safety and Hazards
This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area or outdoors . It’s also recommended to wear protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
(2E)-2-(pyridin-3-ylmethylidene)butanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-9(8-12)6-10-4-3-5-11-7-10/h3-8H,2H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILMSHIJGWWXKI-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CN=CC=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=CN=CC=C1)/C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-Methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2816093.png)


![N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2816101.png)

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2816103.png)
![2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2816104.png)
![5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B2816105.png)
![1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione](/img/structure/B2816106.png)
![2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B2816109.png)



